8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis method of this compound involves the reaction of 1,3-dithiolane with 1,3-diaminopropane followed by oxidation with hydrogen peroxide. The synthesis of novel sulfur-containing spiro compounds, including 8-thia-1-azaspiro[4.5]decane 8,8-dioxide derivatives, was achieved through the condensation of specific precursors.Molecular Structure Analysis
The molecular formula of this compound is C8H16ClNO2S . It is a spirocyclic derivative of thiaazabicyclo[4.4.0]decane.Chemical Reactions Analysis
The synthesis of this compound involves the reaction of 1,3-dithiolane with 1,3-diaminopropane followed by oxidation with hydrogen peroxide. The synthesis of novel sulfur-containing spiro compounds, including 8-thia-1-azaspiro[4.5]decane 8,8-dioxide derivatives, was achieved through the condensation of specific precursors.Physical and Chemical Properties Analysis
This compound is a crystalline solid that is soluble in water, ethanol, and chloroform, but insoluble in ether. It has a molecular weight of 225.736 Da .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of novel sulfur-containing spiro compounds, including 8-thia-1-azaspiro[4.5]decane 8,8-dioxide derivatives, was achieved through the condensation of specific precursors. These compounds were characterized using IR, 1H NMR, and 13C NMR spectral studies (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).
Anticancer Activity
- New derivatives of 1-thia-azaspiro[4.5]decane, including thiazolopyrimidine and 1,3,4-thiadiazole compounds, were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some compounds showed moderate to high inhibition activities (Flefel et al., 2017).
Antiviral Properties
- A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and tested for their activity against human coronavirus and influenza virus. Certain compounds demonstrated inhibitory effects on human coronavirus replication (Apaydın et al., 2019).
- Novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds were synthesized and showed antiviral activity against influenza A and B viruses in cell cultures. The structure-activity relationship indicated that some compounds acted as influenza virus fusion inhibitors (Göktaş et al., 2012).
Radioprotective Potential
- The compound 7,10-ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, a related derivative, demonstrated potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro, Tansy, & Elkin, 1968).
Drug Discovery and Development
- New classes of thia/oxa-azaspiro[3.4]octanes were synthesized as novel, multifunctional modules for drug discovery. These spirocycles were designed to be structurally diverse and have potential applications in drug development (Li, Rogers-Evans, & Carreira, 2013).
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the available resources, it has been found to have potential applications in various fields. For instance, new derivatives of 1-thia-azaspiro[4.5]decane, including thiazolopyrimidine and 1,3,4-thiadiazole compounds, were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some compounds showed moderate to high inhibition activities.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
8λ6-thia-1-azaspiro[4.5]decane 8,8-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)6-3-8(4-7-12)2-1-5-9-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSVDKKAPIKJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=O)(=O)CC2)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.